![molecular formula C6H8ClFN2 B3030051 (5-Fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 859164-78-6](/img/structure/B3030051.png)
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and often requires regioselective reactions. In the first paper, an efficient synthesis route for a pyridine derivative is described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to achieve the desired substitution and functionalization of the pyridine ring . This information suggests that similar methods could potentially be applied to synthesize (5-Fluoropyridin-2-yl)methanamine dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the papers, the structure of pyridine derivatives typically includes a six-membered ring with nitrogen as one of the atoms. The presence of a fluorine atom and an amine group in the compound would influence its electronic structure and reactivity .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the reactivity of pyridine derivatives is often influenced by the substituents on the ring. For example, the presence of an electron-withdrawing group such as fluorine can affect the nucleophilic substitution reactions . The amine group could also participate in various chemical reactions, potentially acting as a nucleophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of pyridine derivatives can be inferred to some extent based on their molecular structure. The presence of a fluorine atom would likely increase the acidity of the compound, while the amine group could form salts with acids, such as the dihydrochloride salt mentioned in the compound's name. The solubility, melting point, and stability of the compound would be influenced by these functional groups and the overall molecular structure .
The second paper discusses the cytotoxicity of a fluorinated pyrimidine analog, which is not directly related to the compound but does highlight the biological activity that can be associated with fluorinated organic compounds . This could suggest that this compound may also have biological activity, although this would require further investigation.
Scientific Research Applications
Biased Agonists for Serotonin Receptors
- 5-HT1A Receptor Agonists : A study described novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists for serotonin 5-HT1A receptors. These compounds, including ones with the (5-fluoropyridin-2-yl)methanamine structure, showed promising pharmacological activity both in vitro and in vivo, indicating potential for treating central nervous system disorders involving serotonergic neurotransmission (Sniecikowska et al., 2019).
Synthesis and Biological Evaluation
- Synthesis of Azetidine Derivative : A study reported the synthesis of a novel azetidine derivative, including a 5-bromopyridin-2-yl component, similar in structure to (5-fluoropyridin-2-yl)methanamine. This compound displayed acceptable antibacterial and antifungal activities, suggesting its potential in pharmaceutical applications (Rao et al., 2013).
Chemical Synthesis and Structural Analysis
- Nickel(II) Complexes with Fluorinated Ligands : Another research focused on Nickel(II) complexes derived from fluorinated tripodal ligands, including a (6-fluoropyridin-2-yl)methyl component. These complexes demonstrated catalytic potential in various chemical reactions, highlighting the utility of such fluorinated compounds in catalysis (Kerbib et al., 2020).
Application in Medical Imaging
- PET Tracers of Serotonin Receptors : Research involving N-(4-[(18)F]-fluoropyridin-2-yl) derivatives focused on developing PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Catalysis and Reaction Studies
- Catalyst-Free Amination : A study on catalyst-free reactions involving 2-fluoropyridine, structurally related to (5-fluoropyridin-2-yl)methanamine, with various amines, revealed new insights into the synthesis of N-(pyridin-2-yl) derivatives, useful in the development of novel compounds (Abel et al., 2015).
Mechanism of Action
The mechanism of action for “(5-Fluoropyridin-2-yl)methanamine dihydrochloride” is not specified in the sources I found. It’s worth noting that the compound is used for research and development purposes , which suggests that its mechanism of action may depend on the specific context of the research.
Safety and Hazards
The compound is classified as potentially harmful and has the GHS07 pictogram . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
properties
IUPAC Name |
(5-fluoropyridin-2-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJMBICBKJJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859164-78-6 | |
Record name | 1-(5-fluoropyridin-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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